Cas no 1310349-62-2 (2',3'-Difluoro-5'-Nitroacetophenone)
2',3'-Difluoro-5'-Nitroacetophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(2,3-Difluoro-5-nitrophenyl)ethanone
- CS-0104073
- Ethanone, 1-(2,3-difluoro-5-nitrophenyl)-
- 2,3-Difluoro-5-nitroacetophenone
- PLTMHFLCEOZGLP-UHFFFAOYSA-N
- AS-30490
- MFCD27922131
- 1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one
- DB-406401
- DTXSID60726830
- 2',3'-DIFLUORO-5'-NITROACETOPHENONE
- 1-(2,3-difluoro-5-nitro-phenyl)-ethanone
- 1310349-62-2
- AKOS022176434
- SCHEMBL1978032
- 2',3'-Difluoro-5'-Nitroacetophenone
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- MDL: MFCD27922131
- Inchi: 1S/C8H5F2NO3/c1-4(12)6-2-5(11(13)14)3-7(9)8(6)10/h2-3H,1H3
- InChI Key: PLTMHFLCEOZGLP-UHFFFAOYSA-N
- SMILES: FC1=C(C=C(C=C1C(C)=O)[N+](=O)[O-])F
Computed Properties
- Exact Mass: 201.02374935g/mol
- Monoisotopic Mass: 201.02374935g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 62.9Ų
2',3'-Difluoro-5'-Nitroacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019054627-5g |
1-(2,3-Difluoro-5-nitrophenyl)ethanone |
1310349-62-2 | 97% | 5g |
1,014.00 USD | 2021-06-17 | |
| Chemenu | CM277726-5g |
1-(2,3-Difluoro-5-nitrophenyl)ethanone |
1310349-62-2 | 95+% | 5g |
$729 | 2021-06-16 | |
| TRC | D448085-50mg |
2',3'-Difluoro-5'-Nitroacetophenone |
1310349-62-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D448085-100mg |
2',3'-Difluoro-5'-Nitroacetophenone |
1310349-62-2 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D448085-500mg |
2',3'-Difluoro-5'-Nitroacetophenone |
1310349-62-2 | 500mg |
$ 320.00 | 2022-06-05 | ||
| Ambeed | A122334-100mg |
1-(2,3-Difluoro-5-nitrophenyl)ethanone |
1310349-62-2 | 98% | 100mg |
$71.0 | 2024-04-24 | |
| Ambeed | A122334-250mg |
1-(2,3-Difluoro-5-nitrophenyl)ethanone |
1310349-62-2 | 98% | 250mg |
$109.0 | 2024-04-24 | |
| Ambeed | A122334-1g |
1-(2,3-Difluoro-5-nitrophenyl)ethanone |
1310349-62-2 | 98% | 1g |
$270.0 | 2024-04-24 | |
| Ambeed | A122334-5g |
1-(2,3-Difluoro-5-nitrophenyl)ethanone |
1310349-62-2 | 98% | 5g |
$786.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1559-100mg |
1-(2,3-difluoro-5-nitrophenyl)ethan-1-one |
1310349-62-2 | 95% | 100mg |
¥449.0 | 2024-04-25 |
2',3'-Difluoro-5'-Nitroacetophenone Suppliers
2',3'-Difluoro-5'-Nitroacetophenone Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2',3'-Difluoro-5'-Nitroacetophenone
Professional Introduction to Compound with CAS No. 1310349-62-2 and Product Name: 2',3'-Difluoro-5'-Nitroacetophenone
2',3'-Difluoro-5'-Nitroacetophenone, identified by the CAS number 1310349-62-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic derivatives, characterized by the presence of both fluoro and nitro substituents on an acetophenone backbone. The structural configuration of 2',3'-Difluoro-5'-Nitroacetophenone imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The significance of 2',3'-Difluoro-5'-Nitroacetophenone lies in its potential applications as a building block in the development of novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted its role in the synthesis of compounds with antimicrobial, anti-inflammatory, and anticancer properties. The fluorine atoms in its structure contribute to increased metabolic stability and binding affinity, while the nitro group enhances reactivity, facilitating further functionalization. These attributes make it a compelling candidate for drug discovery programs targeting complex diseases.
In the realm of academic research, 2',3'-Difluoro-5'-Nitroacetophenone has been utilized in studies exploring the influence of fluorine substitution on pharmacokinetic profiles. Investigations have demonstrated that fluorinated aromatic compounds often exhibit improved bioavailability and prolonged half-life compared to their non-fluorinated counterparts. This phenomenon is attributed to the electron-withdrawing nature of fluorine, which modulates lipophilicity and metabolic degradation pathways. Such findings are particularly relevant in the context of developing next-generation small-molecule drugs with enhanced therapeutic efficacy.
The nitro group present in 2',3'-Difluoro-5'-Nitroacetophenone serves as a versatile handle for further chemical modifications. Reductive amination, nucleophilic aromatic substitution, and diazotization reactions are among the most commonly employed strategies to derivatize this compound into more complex structures. These transformations have been instrumental in generating libraries of novel molecules for high-throughput screening (HTS) campaigns. The ability to efficiently modify 2',3'-Difluoro-5'-Nitroacetophenone underscores its versatility as a synthetic intermediate in drug discovery pipelines.
Recent studies have also explored the role of 2',3'-Difluoro-5'-Nitroacetophenone in the development of photodynamic therapy (PDT) agents. The combination of a chromophore with electron-deficient substituents enhances light absorption properties, crucial for efficient energy transfer during PDT. Researchers have investigated its potential as a photosensitizer or precursor for photosensitizer synthesis, demonstrating promising results in preclinical models. These studies highlight the broad applicability of 2',3'-Difluoro-5'-Nitroacetophenone beyond traditional pharmaceutical applications.
The synthesis of 2',3'-Difluoro-5'-Nitroacetophenone itself presents unique challenges due to the sensitivity of fluorinated intermediates and the need for precise regioselectivity during nitration. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and flow chemistry techniques, have been employed to optimize yields and purity. These innovations not only enhance production efficiency but also open new avenues for exploring derivatives with tailored properties.
From a regulatory perspective, compounds like 2',3'-Difluoro-5'-Nitroacetophenone must undergo rigorous safety and efficacy evaluations before entering clinical trials. Collaborative efforts between chemists, biologists, and clinicians are essential to ensure that promising candidates progress through development pipelines efficiently. The integration of computational modeling and experimental validation has streamlined this process, reducing time-to-market for novel therapeutics.
The future prospects for 2',3'-Difluoro-5'-Nitroacetophenone are vast, with ongoing research focusing on expanding its utility in synthetic organic chemistry and drug development. Emerging trends include exploring its role in targeted drug delivery systems and combination therapies. As our understanding of molecular interactions continues to evolve, compounds like 2',3 '-Difluoro-5' -Nitroacetophenone will remain at the forefront of innovation, driving advancements in human health.
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